Cas no 149865-91-8 (2-Amino-N,N-diMethyl-2-phenylacetaMide)

2-Amino-N,N-diMethyl-2-phenylacetaMide is a versatile organic compound featuring a phenyl ring and an amino group. Its unique structure provides enhanced solubility and stability, making it suitable for a variety of applications. This compound offers improved reactivity in synthetic reactions, facilitating the formation of complex molecules. Its purity and consistent quality ensure reliable performance in research and industrial processes.
2-Amino-N,N-diMethyl-2-phenylacetaMide structure
149865-91-8 structure
Product Name:2-Amino-N,N-diMethyl-2-phenylacetaMide
CAS No:149865-91-8
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD09931549
CID:2950018
PubChem ID:11263835
Update Time:2025-06-25

2-Amino-N,N-diMethyl-2-phenylacetaMide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-N,N-dimethyl-2-phenylacetamide
    • BenzeneacetaMide, α-aMino-N,N-diMethyl-, (αS)-
    • 2-aMino-N,N-diMethyl-2-phenylacetaMide
    • Benzeneacetamide,.alpha.-amino-N,N-dimethyl-
    • Benzeneacetamide, .alpha.-amino-N,N-dimethyl-
    • RP23975
    • N,N-Dimethyl-2-amino-2-phenylacetamide
    • Benzeneacetamide, alpha-amino-N,N-dimethyl-
    • (2s)-2-amino-n,n-dimethyl-2-phenylacetamide
    • MFCD16301870
    • A-amino-N,N-dimethyl-, (
    • SCHEMBL1206430
    • FYEBKMCUIFSZNT-VIFPVBQESA-N
    • 149865-91-8
    • AKOS022300567
    • AS)-
    • CS-14655
    • (2S)-2-amino-N,N-dimethyl-2-phenyl acetamide
    • Benzeneacetamide, -amino-N,N-dimethyl-, (S)-
    • CS-B0866
    • Benzeneacetamide,
    • Benzeneacetamide, a-amino-N,N-dimethyl-, (S)-
    • 2-Amino-N,N-diMethyl-2-phenylacetaMide
    • MDL: MFCD09931549
    • Inchi: 1S/C10H14N2O/c1-12(2)10(13)9(11)8-6-4-3-5-7-8/h3-7,9H,11H2,1-2H3
    • InChI Key: FYEBKMCUIFSZNT-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)N)N(C)C

Computed Properties

  • Exact Mass: 178.110613074g/mol
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.3

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Additional information on 2-Amino-N,N-diMethyl-2-phenylacetaMide

Professional Introduction to 2-Amino-N,N-dimethyl-2-phenylacetamide (CAS No. 149865-91-8)

2-Amino-N,N-dimethyl-2-phenylacetamide, with the chemical formula C10H13N2O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 149865-91-8, has garnered attention due to its versatile structural framework and potential applications in drug development. The presence of both amine and amide functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The structural motif of 2-amino-N,N-dimethyl-2-phenylacetamide features a phenyl ring attached to an acetamide backbone, with a secondary amine group further functionalized by dimethyl substitution. This configuration imparts unique electronic and steric properties, making it a candidate for various biochemical interactions. The compound’s solubility profile and stability under different conditions have been subjects of extensive research, contributing to its utility in both laboratory-scale synthesis and industrial applications.

In recent years, the pharmaceutical industry has seen a surge in interest for molecules that exhibit modulatory effects on biological pathways associated with neurological disorders. The amine and amide functionalities in 2-amino-N,N-dimethyl-2-phenylacetamide suggest potential interactions with enzymes and receptors involved in neurotransmitter metabolism. Preliminary studies have hinted at its possible role as an intermediate in the development of novel therapeutics for conditions such as depression, anxiety, and cognitive dysfunction. The dimethyl substitution on the nitrogen atom enhances lipophilicity, which can be advantageous for blood-brain barrier penetration—a critical factor in CNS drug design.

The synthesis of 2-amino-N,N-dimethyl-2-phenylacetamide typically involves multi-step organic reactions, starting from readily available precursors such as phenylacetonitrile or phenylacetamides. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitutions, have been optimized to improve yield and purity. Recent advancements in green chemistry have also influenced the approach to its synthesis, emphasizing solvent-free reactions and biocatalytic methods to minimize environmental impact.

From a computational chemistry perspective, the molecular dynamics of 2-amino-N,N-dimethyl-2-phenylacetamide have been extensively modeled to predict its behavior in biological systems. Quantum mechanical calculations have provided insights into its binding affinity with target proteins, aiding in the rational design of derivatives with enhanced pharmacological properties. These computational studies are complemented by experimental validations, where x-ray crystallography and NMR spectroscopy are employed to elucidate its three-dimensional structure.

The compound’s potential extends beyond pharmaceutical applications; it has shown promise in material science due to its ability to form stable complexes with metal ions. These complexes exhibit unique optical properties, making them suitable for use in luminescent materials and sensors. Furthermore, the incorporation of 2-amino-N,N-dimethyl-2-phenylacetamide into polymers has led to materials with improved thermal stability and mechanical strength, underscoring its versatility.

Regulatory considerations play a crucial role in the handling and commercialization of 149865-91-8 derivatives. While not classified as hazardous or controlled under current regulations, proper safety protocols must be followed during synthesis and handling to ensure worker protection. Environmental impact assessments have also been conducted to evaluate its persistence and toxicity profile, ensuring compliance with global standards.

The future research directions for 2-amino-N,N-dimethyl-2-phenylacetamide are multifaceted. Investigating its role as a scaffold for drug discovery remains a primary focus, with efforts directed toward identifying novel bioactive analogs through structure-based design. Additionally, exploring its applications in agrochemicals and specialty chemicals is underway, leveraging its unique reactivity patterns.

In conclusion,149865-91-8 represents a fascinating compound with broad utility across multiple scientific disciplines. Its structural features offer opportunities for innovation in medicinal chemistry, material science, and beyond. As research progresses,its full potential is expected to unfold,leading to groundbreaking advancements that benefit society.

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